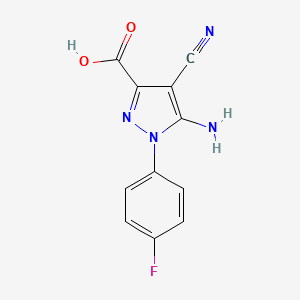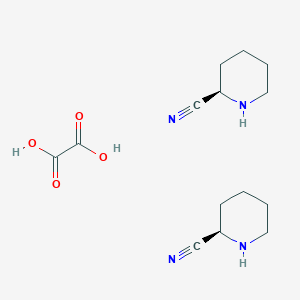![molecular formula C8H7N3O2 B12334357 [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid methyl ester CAS No. 1053655-68-7](/img/structure/B12334357.png)
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of aminotriazoles and β-ketoglutaric acid dimethyl ester in a multicomponent reaction .
Industrial Production Methods
Industrial production of methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate typically involves scalable and efficient synthetic routes. The use of microwave-mediated reactions and multicomponent reactions are favored due to their high yields and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .
Scientific Research Applications
Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, such as neuroprotective and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA-dependent protein kinase catalytic subunits, which play a crucial role in DNA repair processes . The compound’s effects are mediated through the inhibition of specific pathways, such as the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine structure but differ in their biological activities and applications.
1,2,4-Triazolo[1,5-a]quinoxalines: These compounds have a quinoxaline ring fused to the triazole ring and exhibit different pharmacological properties.
The uniqueness of methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate lies in its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
1053655-68-7 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7-9-5-10-11(6)7/h2-5H,1H3 |
InChI Key |
POXZQTIWHPDEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC=NN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)



![Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B12334292.png)

![N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12334299.png)
![Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-](/img/structure/B12334300.png)
![methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate](/img/structure/B12334310.png)
![1-(6-methylpyridin-2-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]imidazole-4-carboxamide](/img/structure/B12334320.png)


![tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B12334336.png)

